
1,5-dicyclopropyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
“1,5-dicyclopropyl-1H-indole-3-carbaldehyde” is a derivative of 1H-Indole-3-carbaldehyde . 1H-Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Applications De Recherche Scientifique
Aldose Reductase Inhibition
“1,5-dicyclopropyl-1H-indole-3-carbaldehyde” derivatives have been evaluated as inhibitors for aldose reductase (ALR2), an enzyme involved in diabetic complications. Their inhibition can potentially manage or treat diabetes-related ailments .
Aldehyde Reductase Inhibition
Similarly, these compounds have shown activity as aldehyde reductase (ALR1) inhibitors. ALR1 plays a role in detoxifying aldehydes produced during oxidative stress, and its inhibition can be beneficial in oxidative stress-related conditions .
Multicomponent Reactions
Indole carbaldehydes are effective precursors in multicomponent reactions (MCRs), which are used to assemble complex molecules with potential pharmaceutical applications. “1,5-dicyclopropyl-1H-indole-3-carbaldehyde” could be utilized in MCRs to create diverse and biologically active molecular structures .
Anti-proliferative Agents
Indole derivatives are used in the synthesis of compounds with anti-proliferative properties, which can inhibit the growth of cancer cells. The specific compound may be researched for its potential anti-cancer effects .
Anti-inflammatory Agents
Some indole carbaldehydes are precursors for anti-inflammatory agents. Research into “1,5-dicyclopropyl-1H-indole-3-carbaldehyde” could explore its efficacy in reducing inflammation .
Plant Hormone Synthesis
Indoles are key in synthesizing plant hormones like indole-3-acetic acid, which is crucial for plant growth and development. The compound could be investigated for its role in agrochemical industries to enhance crop yields .
Pharmacological Activity
Indole derivatives exhibit a range of pharmacological activities including antimicrobial, antiviral, and neuroprotective effects. “1,5-dicyclopropyl-1H-indole-3-carbaldehyde” might be studied for such biological activities .
Propriétés
IUPAC Name |
1,5-dicyclopropylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-9-12-8-16(13-4-5-13)15-6-3-11(7-14(12)15)10-1-2-10/h3,6-10,13H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVUCUSFERZUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)N(C=C3C=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dicyclopropyl-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



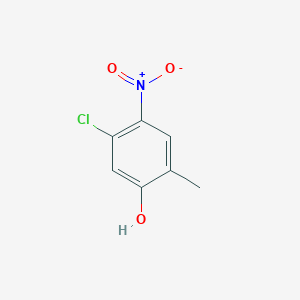
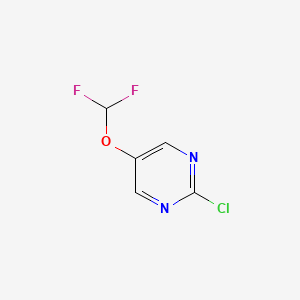
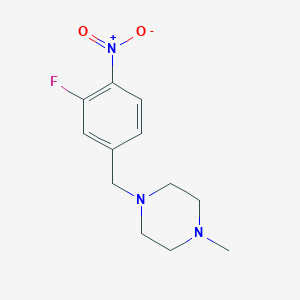
![5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol](/img/structure/B1398795.png)
![(1R,5S)-8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1398796.png)
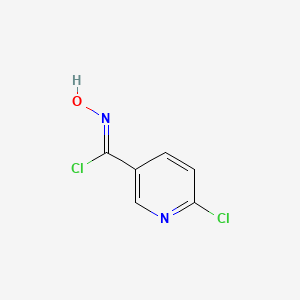

![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)
![Ethyl 6-oxaspiro[2.5]octane-1-carboxylate](/img/structure/B1398801.png)
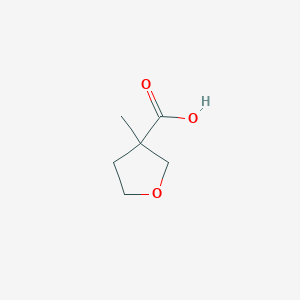
![6-Benzyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B1398806.png)
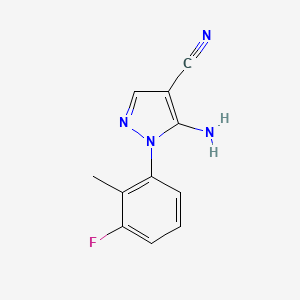
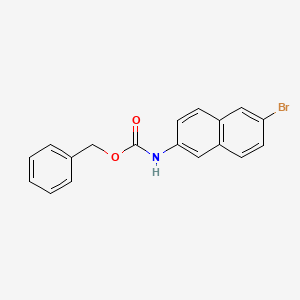
![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)